6-Bromo-7-fluoroimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. It is part of the imidazo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms attached to the imidazo[1,5-a]pyridine core, making it a valuable scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-3-fluoropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
6-Bromo-7-fluoroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-infective agents.
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
- 7-Bromo-6-fluoroimidazo[1,5-a]pyridine
- 6-Bromo-8-fluoroimidazo[1,2-a]pyridine
- 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Comparison: 6-Bromo-7-fluoroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound offers a different set of properties that can be exploited in various applications. For example, the position of the bromine and fluorine atoms can influence the compound’s binding affinity to biological targets and its overall stability .
Properties
Molecular Formula |
C7H4BrFN2 |
---|---|
Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-bromo-7-fluoroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-11-4-10-2-5(11)1-7(6)9/h1-4H |
InChI Key |
ORZYJPXPYBQKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN2C1=CN=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.